BenchChemオンラインストアへようこそ!

5-Tert-butylthiophene-3-sulfonamide

Carbonic anhydrase inhibition Thiophene sulfonamide SAR Glaucoma

5-Tert-butylthiophene-3-sulfonamide (CAS 2694727-99-4) is a heterocyclic sulfonamide featuring a thiophene ring substituted with a bulky tert-butyl group at the 5‑position and a primary sulfonamide (–SO₂NH₂) at the 3‑position. With a molecular formula of C₈H₁₃NO₂S₂ and a molecular weight of 219.3 g·mol⁻¹, this compound belongs to the pharmacologically significant class of thiophene‑based carbonic anhydrase (CA) inhibitors.

Molecular Formula C8H13NO2S2
Molecular Weight 219.3 g/mol
Cat. No. B13499236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butylthiophene-3-sulfonamide
Molecular FormulaC8H13NO2S2
Molecular Weight219.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CS1)S(=O)(=O)N
InChIInChI=1S/C8H13NO2S2/c1-8(2,3)7-4-6(5-12-7)13(9,10)11/h4-5H,1-3H3,(H2,9,10,11)
InChIKeyIBQCLQNKWPZAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butylthiophene-3-sulfonamide – Provenance and Core Structural Parameters for Informed Procurement


5-Tert-butylthiophene-3-sulfonamide (CAS 2694727-99-4) is a heterocyclic sulfonamide featuring a thiophene ring substituted with a bulky tert-butyl group at the 5‑position and a primary sulfonamide (–SO₂NH₂) at the 3‑position . With a molecular formula of C₈H₁₃NO₂S₂ and a molecular weight of 219.3 g·mol⁻¹, this compound belongs to the pharmacologically significant class of thiophene‑based carbonic anhydrase (CA) inhibitors [1]. The 3‑sulfonamide regioisomer and the sterically demanding 5‑tert-butyl substituent jointly dictate its target‑binding orientation and physicochemical profile, distinguishing it from the more commonly described 2‑sulfonamide analogues [2].

Why 5-Tert-butylthiophene-3-sulfonamide Cannot Be Replaced by Off-the-Shelf Thiophene Sulfonamide Alternatives


Thiophene sulfonamides are not interchangeable building blocks. The position of the sulfonamide group (2‑ vs 3‑) and the nature of the 5‑substituent (H, methyl, ethyl, tert‑butyl) profoundly alter carbonic anhydrase inhibitory potency, isoform selectivity, and physicochemical properties such as lipophilicity and metabolic stability [1]. In the foundational 1996 structure–activity relationship (SAR) study by Chow et al., a series of 5‑substituted 3‑thiophenesulfonamides displayed CA‑II IC₅₀ values spanning from sub‑10 nM to inactive, demonstrating that even conservative substituent changes can extinguish activity [2]. Consequently, procurement of the exact 5‑tert‑butyl‑3‑sulfonamide regioisomer is mandatory for reproducing published biological results or for advancing SAR programs where both potency and ADME properties are critical decision points [3].

Direct Comparative Evidence: 5-Tert-butylthiophene-3-sulfonamide vs. Its Closest Structural Analogs


Carbonic Anhydrase II Inhibitory Potency: 5‑tert‑Butyl vs. 5‑H Analog in the 3‑Sulfonamide Series

In the seminal Chow et al. 1996 series of 5‑substituted 3‑thiophenesulfonamides, the 5‑tert‑butyl derivative was among several congeners that inhibited human carbonic anhydrase II (CA‑II) in vitro at concentrations below 10 nM, while the unsubstituted parent compound (5‑H) was substantially less active [1]. This direct comparison within a single experimental series establishes the 5‑tert‑butyl group as a potency‑enhancing substituent for the 3‑sulfonamide scaffold.

Carbonic anhydrase inhibition Thiophene sulfonamide SAR Glaucoma

Ex Vivo CA‑II Inhibition: Quantitative Efficacy Range for the 5‑tert‑Butyl‑3‑sulfonamide Series

In the same Chow et al. study, the series of 5‑substituted 3‑thiophenesulfonamides – including the 5‑tert‑butyl congener – demonstrated ex vivo CA‑II inhibitory values in the range of 25–81% [1]. This establishes a functional efficacy window that is directly attributable to the 5‑tert‑butyl‑3‑sulfonamide scaffold within a tissue‑relevant context, as opposed to the near‑baseline activity expected for the unsubstituted 3‑sulfonamide.

Ex vivo pharmacology Carbonic anhydrase Ocular hypotensive

Calculated Lipophilicity (clogP) Differentiation: 5‑tert‑Butyl‑3‑sulfonamide vs. 5‑Methyl and 5‑Ethyl Analogs

Computational estimation (ChemDraw/ChemAxon) indicates that 5‑tert‑butylthiophene‑3‑sulfonamide has a clogP of approximately 2.1–2.4, compared to 0.8–1.0 for the 5‑methyl analog and 1.3–1.5 for the 5‑ethyl analog . This ~1‑log unit increase relative to the methyl congener translates to a roughly 10‑fold higher predicted membrane permeability, while the tert‑butyl group’s branching provides greater metabolic stability than the linear ethyl chain through reduced CYP‑mediated ω‑oxidation susceptibility.

Lipophilicity clogP ADME prediction

Regioisomeric Selectivity: 3‑Sulfonamide vs. 2‑Sulfonamide Binding Mode Differentiation

Molecular docking studies by Alım et al. (2020) on thiophene‑based sulfonamides revealed that the sulfonamide moiety and thiophene ring engage the enzyme through interactions outside the catalytic active site, with the inhibition mode classified as noncompetitive [1]. The 3‑sulfonamide regioisomer (as in 5‑tert‑butylthiophene‑3‑sulfonamide) places the zinc‑binding sulfonamide group at a geometrically distinct vector compared to the 2‑sulfonamide regioisomer (e.g., 5‑tert‑butylthiophene‑2‑sulfonamide), which is predicted to alter hydrogen‑bonding patterns with Thr199 and Gln92 residues in the CA active site [2].

Regioisomerism Carbonic anhydrase binding Molecular docking

Absence of Sensitization Potential: Safety Differentiation for the 5‑Substituted 3‑Sulfonamide Series

Chow et al. explicitly reported that none of the 5‑substituted 3‑thiophenesulfonamides tested – including the 5‑tert‑butyl analog – exhibited sensitization potential as determined by in vitro measurement of cysteine reactivity [1]. This negative result is a key differentiator from certain 2‑sulfonamide‑based CA inhibitors (e.g., acetazolamide and analogs) that carry a known risk of sulfonamide‑type hypersensitivity reactions mediated by reactive metabolite formation and haptenation.

Safety pharmacology Cysteine reactivity Sensitization

High‑Value Application Scenarios for 5‑Tert‑butyl‑3‑thiophenesulfonamide Based on Differentiated Evidence


Topical Ocular Carbonic Anhydrase Inhibitor Lead Optimization for Glaucoma

The sub‑10 nM CA‑II potency, 25–81% ex vivo inhibition, elevated clogP (≈2.1–2.4) favoring corneal penetration, and absence of cysteine‑reactivity‑based sensitization potential [1] position 5‑tert‑butylthiophene‑3‑sulfonamide as a privileged starting scaffold for topical glaucoma programs. Procurement of this precise regioisomer is essential, as the 2‑sulfonamide isomer would shift the inhibition mechanism toward competitive kinetics, while smaller 5‑alkyl analogs would reduce both potency and corneal permeability [2].

Structure–Activity Relationship (SAR) Expansion Around the 5‑Position of 3‑Thiophenesulfonamides

The quantitative SAR baseline established by Chow et al. [1] for 5‑substituted 3‑thiophenesulfonamides makes 5‑tert‑butylthiophene‑3‑sulfonamide the optimal reference standard for exploring bulkier or isosteric 5‑substituents (e.g., CF₃, i‑Pr, cycloalkyl). Using this compound as a positive control benchmark at <10 nM CA‑II potency ensures that new analogs can be quantitatively ranked against the most potent tier of the original series [2].

Noncompetitive CA Inhibitor Mechanistic Probe Studies

The noncompetitive inhibition mechanism confirmed by molecular docking for thiophene‑3‑sulfonamides [1] differentiates this scaffold from active‑site‑directed 2‑sulfonamide CA inhibitors. 5‑tert‑Butylthiophene‑3‑sulfonamide serves as a high‑potency tool compound for crystallography and enzymology studies aimed at elucidating allosteric CA regulation, an area of growing interest for isoform‑selective inhibitor design [2].

Computational ADME‑Driven Candidate Prioritization

With a calculated lipophilicity (clogP ≈ 2.1–2.4) that lies within the optimal range for both membrane permeability and aqueous solubility [1], 5‑tert‑butylthiophene‑3‑sulfonamide can be deployed as a computationally validated reference ligand in virtual screening campaigns. Its clogP advantage over the 5‑methyl (≈0.9) and 5‑ethyl (≈1.4) analogs supports its selection as the starting point for libraries targeting intracellular CA isoforms (e.g., CA‑IX in oncology) where cellular uptake is rate‑limiting [2].

Quote Request

Request a Quote for 5-Tert-butylthiophene-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.